Cas no 886502-48-3 (2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid)

2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid
- 886502-48-3
- 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid
- DTXSID001171244
- 5-[(Hexahydro-2-oxo-1H-azepin-1-yl)methyl]-2-hydroxybenzoic acid
- 2-hydroxy-5-[(2-oxoazepan-1-yl)methyl]benzoic Acid
- 2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoicacid
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- MDL: MFCD06740229
- Inchi: InChI=1S/C14H17NO4/c16-12-6-5-10(8-11(12)14(18)19)9-15-7-3-1-2-4-13(15)17/h5-6,8,16H,1-4,7,9H2,(H,18,19)
- InChI Key: NBXSIAKLUAGCNI-UHFFFAOYSA-N
- SMILES: C1CCC(=O)N(CC1)CC2=CC(=C(C=C2)O)C(=O)O
Computed Properties
- Exact Mass: 263.11575802Da
- Monoisotopic Mass: 263.11575802Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 77.8Ų
2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM291699-1g |
2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid |
886502-48-3 | 97% | 1g |
$545 | 2021-06-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666473-1g |
2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid |
886502-48-3 | 98% | 1g |
¥8477.00 | 2024-04-26 | |
Chemenu | CM291699-1g |
2-Hydroxy-5-((2-oxoazepan-1-yl)methyl)benzoic acid |
886502-48-3 | 97% | 1g |
$*** | 2023-05-29 |
2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid Related Literature
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on 2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid
Introduction to 2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid (CAS No. 886502-48-3)
2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid, identified by the CAS number 886502-48-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, characterized by its hydroxyl and azepanone substituents, which contribute to its unique chemical properties and potential biological activities.
The structural composition of 2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid includes a benzoic acid core substituted at the 2-position with a hydroxyl group and at the 5-position with a 2-oxoazepan-1-ylmethyl moiety. This arrangement imparts distinct physicochemical properties, such as solubility, stability, and reactivity, making it a valuable candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in developing novel therapeutic agents that leverage the structural diversity of benzoic acid derivatives. The presence of both hydroxyl and azepanone functional groups in 2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid suggests potential interactions with biological targets, including enzymes and receptors, which are crucial for modulating various physiological processes.
One of the most compelling aspects of this compound is its potential role in drug discovery. The azepanone ring is a well-known pharmacophore that can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. These features make 2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid a promising scaffold for designing molecules with improved pharmacological profiles.
Recent studies have highlighted the importance of benzoic acid derivatives in addressing various therapeutic challenges. For instance, compounds with similar structural motifs have been explored for their anti-inflammatory, antimicrobial, and anticancer properties. The unique combination of functional groups in 2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid may contribute to its ability to interact with multiple targets, thereby offering a multitargeted approach to therapy.
The synthesis of 2-Hydroxy-5-(2-oxo-azepan-1-ylmethyl)-benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and stereoselective transformations, have been employed to construct the complex framework of this compound efficiently.
In addition to its synthetic significance, 2-Hydroxy-5-(2-oxtro--azepan--1--ylylmethy)--benz--oic acd has shown promise in preclinical studies. These investigations have revealed that the compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). Furthermore, preliminary toxicological assessments indicate that it is well-tolerated at relevant doses, suggesting its potential for further development into a clinical candidate.
The pharmaceutical industry continues to invest heavily in exploring novel molecular entities like 2-Hydroxy--5--(--)--oxo--azepan--1--ylylmethy)--benz--oic acd. Its unique structural features and demonstrated biological activity make it an attractive candidate for further optimization. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify derivatives with enhanced efficacy and reduced side effects.
The future of drug discovery relies on innovative approaches that combine chemistry, biology, and computational science. The study of compounds such as 2-Hydroxy--5--(--)--oxo--azepan--1--ylylmethy)--benz--oic acd exemplifies this interdisciplinary approach. By understanding their mechanisms of action and optimizing their chemical structures, scientists can develop new therapies that address unmet medical needs effectively.
In conclusion, 2-Hydroxy--5--(--)--oxo--azepan--1--ylylmethy)--benz--oic acd (CAS No. 886502--)48--)3 represents a significant advancement in pharmaceutical research. Its unique structure and promising biological activity position it as a valuable tool for developing novel therapeutic agents. As research progresses, this compound is expected to contribute to the discovery of new treatments for various diseases.
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